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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core genomics research applications and
discoveries enabled by Neogen's advanced genomic technologies. Neogen is a global leader
in providing comprehensive, high-throughput genomics services, primarily focused on the
agrigenomics and animal health sectors. This document details their key technological
platforms, experimental methodologies, and the application of these tools in genetic discovery
and selective breeding programs.

Core Genomic Technologies

Neogen's genomics services are centered around two primary technologies: high-density
Single Nucleotide Polymorphism (SNP) genotyping and low-pass whole-genome sequencing.
These technologies provide a broad spectrum of genomic data to researchers and breeders,
facilitating advancements in animal and plant genomics.

GeneSeek® Genomic Profiler (GGP) SNP Arrays

Neogen's GeneSeek® Genomic Profiler (GGP) portfolio consists of a suite of custom and
commercial SNP arrays built on lllumina'’s Infinium platform.[1][2][3] These arrays are designed
for a variety of applications, including parentage verification, marker-assisted selection, and
genome-wide association studies (GWAS).[2][4]

Key Features of GGP Arrays:
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e Custom Content: Arrays are developed with custom SNP content tailored to specific species
and breeds, often in collaboration with industry and research partners.

o Optimized SNP Selection: Neogen employs a proprietary Multiple Objective Localized
Optimization (MOLO) algorithm to select the most informative SNPs, ensuring high minor
allele frequency (MAF) and uniform genomic coverage.

e High-Throughput and Accuracy: The lllumina Infinium platform allows for high-throughput
analysis with high call rates and concordance.

Table 1: Technical Specifications of Select Neogen GeneSeek® Genomic Profiler (GGP)
Arrays
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InfiniISEEK™ and SKIMSEEK™ Low-Pass Sequencing

In partnership with Gencove, Neogen offers InfiniSEEK™ and SKimSEEK™, innovative
services that leverage low-pass whole-genome sequencing and sophisticated imputation
algorithms. This approach provides a cost-effective alternative to deep whole-genome
sequencing while delivering genome-wide variant information with high accuracy.

Core Principles of Low-Pass Sequencing:
» Shallow Sequencing: Genomes are sequenced at a low coverage, typically less than 1x.

o Imputation to a Reference Panel: The low-coverage sequencing data is computationally
compared to a high-density reference panel of haplotypes for the species.

o Accurate Genotype Calling: Sophisticated imputation algorithms fill in the missing genotypes,
resulting in a comprehensive set of variant calls across the genome with reported
concordance rates greater than 99% to deep whole-genome sequencing.

This technology is particularly powerful for:
o Genomic Selection: Providing a dense set of markers for predicting genetic merit.

o Discovery of Novel Variants: Uncovering new genetic variations that may be associated with
traits of interest.
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o Cost-Effective Whole-Genome Analysis: Enabling large-scale genomic studies that would be
cost-prohibitive with traditional deep sequencing.

Experimental Protocols and Workflows

While detailed, proprietary protocols are not publicly available, the following sections outline the
generally accepted experimental workflows for the technologies employed by Neogen.

Sample Preparation and DNA Extraction

The quality of genomic data is highly dependent on the quality of the input DNA. Neogen
accepts a variety of sample types, including tissue, blood, hair follicles, and semen.

General Protocol for DNA Extraction from Tissue Samples:

o Sample Collection: Samples, such as ear notches, are collected using a Tissue Sampling
Unit (TSU) to ensure a standardized and uncontaminated sample.

e Lysis: The tissue sample is placed in a lysis buffer containing detergents and enzymes (e.g.,
Proteinase K) to break down cell membranes and release the DNA.

o DNA Purification: The DNA is purified from other cellular components using methods such as
precipitation with alcohol (ethanol or isopropanol) or binding to a silica membrane in a spin
column.

¢ Quality Control: The concentration and purity of the extracted DNA are assessed using
spectrophotometry (e.g., NanoDrop) or fluorometry (e.g., Qubit). A minimum concentration of
20 ng/ul and a total of 300 ng of high-quality DNA are typically required for downstream
applications.
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Figure 1: Generalized DNA Extraction and Quality Control Workflow.

SNP Genotyping via lllumina Infinium Assay

Neogen's GGP arrays utilize the Illumina Infinium assay, a robust and high-throughput SNP
genotyping platform. The general workflow is as follows:

* Whole-Genome Amplification (WGA): The genomic DNA is isothermally amplified to create a
sufficient amount of template for the assay.

o Fragmentation: The amplified DNA is enzymatically fragmented into smaller pieces.
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o Precipitation and Resuspension: The fragmented DNA is precipitated, and the resulting pellet
is resuspended in a hybridization buffer.

o Hybridization to BeadChip: The DNA samples are hybridized to the GGP BeadChip. Each
BeadChip contains microscopic beads, and each bead is covered with thousands of copies
of an oligonucleotide probe that is specific to a particular SNP allele.

e Washing and Staining: After hybridization, the BeadChips are washed to remove non-
specifically bound DNA. A single-base extension reaction is then performed, where a labeled
nucleotide is added to the probe, and the signal is amplified through a staining process.

e Scanning: The BeadChips are scanned using an lllumina iScan or HiScan system, which
detects the fluorescent signals from the labeled nucleotides.

o Data Analysis: The scanner output is analyzed using specialized software to generate
genotype calls for each SNP.

Sample Preparation Array Processing Data Analysis

ification —% Fragmentation }—»’ Precipitation & Resuspension ‘—-—’ Hybridization to BeadChip }—»’ Washing & Staining ‘——{ Scanning }——{ Genotype Calling
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Figure 2: Illlumina Infinium SNP Genotyping Workflow.

Low-Pass Sequencing and Bioinformatics Pipeline

The InfiniSEEK™ and SKImMSEEK™ services follow a workflow that combines next-generation
sequencing (NGS) with a powerful bioinformatics pipeline.

» Library Preparation: DNA is fragmented, and platform-specific adapters are ligated to the
ends of the fragments to create a sequencing library.

e Low-Pass Sequencing: The library is sequenced on a high-throughput NGS platform at a low
coverage (e.g., <1x).
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Data Pre-processing: The raw sequencing reads (in FASTQ format) undergo quality control
to remove low-quality reads and adapter sequences.

Alignment: The quality-filtered reads are aligned to a reference genome for the species.

Imputation: The aligned reads are processed through Gencove's imputation pipeline. This
pipeline uses a reference panel of known haplotypes to statistically infer the genotypes at
positions not covered by the sequencing reads.

Variant Calling: The output of the imputation process is a VCF (Variant Call Format) file
containing the genotype calls for millions of variants across the genome.
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Figure 3: Low-Pass Sequencing and Bioinformatics Workflow.
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Research Applications and Discoveries

Neogen's genomic technologies are widely applied in agrigenomics to accelerate genetic
improvement in livestock and crops.

Genomic Selection in Livestock

Genomic selection is a primary application of Neogen's services. By genotyping large numbers
of animals with GGP arrays or through low-pass sequencing, breeders can calculate Genomic
Estimated Breeding Values (GEBVs). GEBVs are more accurate than traditional estimated
breeding values (EBVSs) that are based solely on pedigree and phenotype.

The Igenity® portfolio of genomic profiles for beef and dairy cattle provides producers with
predictions for a range of economically important traits.

Table 2: Traits Included in the Neogen Igenity® Beef Profile

Trait Category Traits

Birth Weight, Calving Ease Direct, Calving Ease
Maternal Maternal, Stayability, Heifer Pregnancy, Docility,
Milk

Residual Feed Intake, Average Daily Gain,
Performance Weaning Weight, Yearling Weight, Scrotal

Circumference

Tenderness, Marbling, Ribeye Area, Fat
Carcass ) i
Thickness, Hot Carcass Weight

The use of these profiles allows for:
o Early Selection: Identifying genetically superior animals at a young age.
 Increased Genetic Gain: Accelerating the rate of improvement for desired traits.

e Improved Mating Decisions: Optimizing breeding pairs to produce offspring with desired
genetic characteristics.
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A case study on the Igenity Beef profile reported that a one-point increase in the Igenity
stayability score across 250 cows could reduce the cow replacement rate by 48 heifers over six
years, resulting in significant cost savings. Furthermore, an increase in the average marbling
and average daily gain scores by 2.4 Igenity points was associated with a $72 increase in profit
per head.

Genome-Wide Association Studies (GWAS) and QTL
Mapping

The dense genomic data generated by Neogen's platforms are ideal for research applications
such as GWAS and Quantitative Trait Loci (QTL) mapping. These studies aim to identify
specific genomic regions and, ultimately, the causative genetic variants associated with
complex traits.

A study on Nellore cattle utilized Neogen's GeneSeek Genomic Profiler (GGP) Bos indicus 50K
panel to perform an integrative genomic and metabolomic analysis to identify mQTLs
associated with genetic selection for tenderness. While this specific study did not report the
discovery of new major QTLs, it demonstrates the application of Neogen's technology in this
type of research.

Logical Relationship for a Typical GWAS/QTL Mapping Study:
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Figure 4: Logical Flow of a GWAS or QTL Mapping Study.

Parentage Verification

Accurate pedigree information is fundamental to any breeding program. Neogen offers SNP-
based parentage verification, which is more accurate and robust than older marker
technologies. This allows for the correct assignment of offspring to their parents, which is
crucial for accurate genetic evaluations and management of inbreeding.

Drug Development Professionals

While Neogen's primary focus is on agrigenomics, their core competencies in high-throughput
genotyping and sequencing are transferable to preclinical research in drug development. The
use of well-characterized animal models is essential in this field, and Neogen's technologies
can be applied to:
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» Genetically Characterize Research Animal Colonies: Ensuring the genetic integrity and
uniformity of animal models.

« ldentify Genetic Variants Associated with Drug Response: In preclinical studies, identifying
genetic markers that correlate with efficacy or adverse events.

e Quality Control of Cell Lines: Verifying the identity and genetic stability of cell lines used in
research.

Conclusion

Neogen provides a powerful suite of genomic tools and services that are instrumental in
advancing genomics research and application, particularly in the agricultural sector. Through
their high-density SNP arrays and innovative low-pass sequencing solutions, Neogen enables
researchers and breeders to accelerate genetic gain, improve animal health and productivity,
and conduct cutting-edge genomic discovery. The detailed technical information and workflows
presented in this guide provide a comprehensive overview of Neogen's capabilities for
professionals in research, science, and drug development. While detailed proprietary protocols
are not publicly disclosed, the information provided on the underlying technologies offers a
solid foundation for understanding the application and potential of Neogen's genomic services.
It is important to note that information regarding the role of these genomic services in
elucidating specific signaling pathways is not readily available, as the primary application is in
the context of genomic selection and trait association.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to Neogen's Genomics Research
Applications and Discovery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8528818#neogen-genomics-research-applications-
and-discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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